N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride
Overview
Description
N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. This compound has been used in scientific research to study the effects of β3-adrenergic receptor activation on various physiological processes.
Mechanism of Action
N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride selectively activates β3-adrenergic receptors, which are primarily expressed in adipose tissue, the bladder, and the cardiovascular system. Activation of these receptors leads to increased lipolysis and thermogenesis in adipose tissue, as well as relaxation of the bladder and vasodilation in the cardiovascular system.
Biochemical and Physiological Effects:
In addition to its effects on adipose tissue metabolism, thermogenesis, and glucose homeostasis, this compound has also been shown to have effects on other physiological systems. For example, it has been shown to increase insulin sensitivity and improve glucose uptake in skeletal muscle. It has also been shown to improve cardiac function and reduce inflammation in the cardiovascular system.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride in laboratory experiments is its selectivity for β3-adrenergic receptors, which allows for more specific investigation of their role in various physiological processes. However, one limitation is that its effects may be influenced by factors such as age, sex, and diet, which may complicate the interpretation of results.
Future Directions
There are several potential future directions for research involving N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride. For example, further investigation of its effects on adipose tissue metabolism and glucose homeostasis could lead to the development of new treatments for obesity and type 2 diabetes. Additionally, research on its effects on the cardiovascular system and bladder function could lead to the development of new therapies for cardiovascular disease and urinary incontinence. Finally, the development of new β3-adrenergic receptor agonists with improved selectivity and efficacy could lead to the development of even more effective treatments for various physiological disorders.
Scientific Research Applications
N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride has been used in various scientific studies to investigate the role of β3-adrenergic receptors in different physiological systems. For example, it has been used to study the effects of β3-adrenergic receptor activation on adipose tissue metabolism, thermogenesis, and glucose homeostasis. It has also been used to investigate the role of β3-adrenergic receptors in cardiovascular function and bladder function.
properties
IUPAC Name |
N-[(3-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]butan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO2.ClH/c1-3-4-9-19-12-13-10-15(18)17(16(11-13)20-2)21-14-7-5-6-8-14;/h10-11,14,19H,3-9,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZNGMPMGXFLLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C(=C1)Br)OC2CCCC2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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